FIH vs. PHD2 Selectivity: NOFD Provides >416-Fold Window, Whereas NOG Is Only 34-Fold Selective
In a head-to-head SPE-MS inhibition panel employing recombinant human FIH and PHD2 catalytic domains under identical assay conditions (0.15 µM enzyme, 10 µM 2OG), NOFD inhibited FIH with IC₅₀ = 0.24 ± 0.02 µM but showed no measurable inhibition of PHD2 up to 100 µM (IC₅₀ > 100 µM), equating to a >416-fold selectivity window [1]. By comparison, the pan-inhibitor N-oxalylglycine (NOG) gave IC₅₀ = 0.36 ± 0.03 µM for FIH and IC₅₀ = 12.3 ± 4.4 µM for PHD2—only a 34-fold window [1]. The differential selectivity therefore exceeds one order of magnitude when NOFD is chosen over NOG.
| Evidence Dimension | FIH vs. PHD2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | FIH IC₅₀ = 0.24 ± 0.02 µM; PHD2 IC₅₀ > 100 µM |
| Comparator Or Baseline | N-oxalylglycine (NOG): FIH IC₅₀ = 0.36 ± 0.03 µM; PHD2 IC₅₀ = 12.3 ± 4.4 µM |
| Quantified Difference | NOFD selectivity ratio >416 vs. NOG selectivity ratio 34; >12-fold greater selectivity for FIH over PHD2 |
| Conditions | SPE-MS format; 0.15 µM FIH or PHD2₁₈₁–₄₂₆, 10 µM 2OG, 5 µM HIF-1α peptide substrate (C-TAD for FIH; CODD for PHD2); pH 7.5, ambient O₂ |
Why This Matters
Only NOFD can functionally isolate the FIH asparaginyl hydroxylation arm of the HIF response without confounding co-inhibition of the prolyl hydroxylation/degradation axis, a critical requirement for target-validation studies.
- [1] Brewitz L, Nakashima Y, Tumber A, et al. Comparison of 2OG oxygenase inhibition by BNS with the reported broad-spectrum 2OG oxygenase inhibitors 2,4-PDCA and NOG, and the FIH selective inhibitor NOFD. Sci Rep. 2023;13:19593. Table 1. DOI: 10.1038/s41598-023-46222-z View Source
